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molecular formula C9H10N2O3 B1429230 5-methoxy-6-nitro-2,3-dihydro-1H-indole CAS No. 23772-38-5

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Cat. No. B1429230
M. Wt: 194.19 g/mol
InChI Key: XTJWZASEAYSGRT-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A roundbottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 1-acetyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (954 g, 4.04 mol) produced in accordance with Step C, immediately above, and aqueous 6N hydrochloric acid (9.5 L). The resulting suspension was heated to reflux for 4 hrs (became clear solution after 2 hrs). The reaction mixture was allowed to cool to room temperature then sodium hydroxide (50% w/w) was added to adjust the pH to 10. The resulting mixture was extracted with ethyl acetate (3×10L). The combined organic layers were washed with saturated potassium carbonate solution (10 L) and brine (10 L), then dried over sodium sulfate, evaporated in vacuo to afford 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (737 g, 94%), which was used for the next step without further purification. 1H-NMR (DMSO, 300 MHz) δ 7.11 (s, 1H), 6.87 (s, 1H), 5.59 (brs, 1H), 3.78 (s, 3H), 3.43 (t, 2H), 2.97 (t, 2H).
Quantity
954 g
Type
reactant
Reaction Step One
Quantity
9.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:16][CH3:17])=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.Cl.[OH-].[Na+]>>[CH3:17][O:16][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[N+:13]([O-:15])=[O:14])[NH:4][CH2:5][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
954 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC
Step Two
Name
Quantity
9.5 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A roundbottom flask equipped with a reflux condenser, mechanical stirrer
CUSTOM
Type
CUSTOM
Details
produced in accordance with Step C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hrs (became clear solution after 2 hrs)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×10L)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated potassium carbonate solution (10 L) and brine (10 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC2=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 737 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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